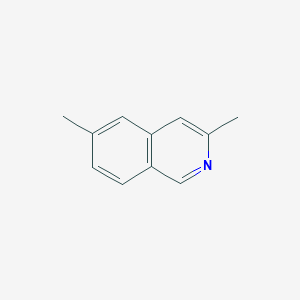

3,6-Dimethylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-4-10-7-12-9(2)6-11(10)5-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSUBDOSELFGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-58-0 | |

| Record name | 3,6-dimethylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dimethylisoquinoline and Its Structural Analogs

Classical Isoquinoline (B145761) Synthesis Approaches and their Adaptations for Dimethylisoquinoline Structures

Traditional methods for isoquinoline synthesis have been refined over more than a century and remain highly relevant for the construction of dimethylisoquinoline frameworks. These methods typically involve the cyclization of a pre-functionalized aromatic precursor.

Bischler-Napieralski Cyclizations and their Stereochemical Control

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com

For the synthesis of 3,6-dimethylisoquinoline, the starting material would be an appropriately substituted N-acyl-β-phenylethylamine. Specifically, to introduce the methyl group at the 3-position, an N-acetyl-β-(3-methylphenyl)ethylamine would be employed. The reaction proceeds via an electrophilic aromatic substitution mechanism. nrochemistry.comjk-sci.com The presence of an electron-donating group, such as the methyl group at the meta position of the phenyl ring, facilitates the cyclization, directing the ring closure to the para position. jk-sci.com

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. wikipedia.org One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The reaction conditions can influence which mechanism predominates. wikipedia.org A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. jk-sci.comorganic-chemistry.org

Recent advancements have focused on milder reaction conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) has been shown to be effective for the cyclodehydration of amides at low temperatures, offering short reaction times. nih.gov Additionally, conducting the reaction in room-temperature ionic liquids like [bmim]PF₆ has been demonstrated to provide excellent yields and purity, avoiding the need for toxic, high-boiling solvents. organic-chemistry.org

| Starting Material | Reagent | Product | Key Features |

| N-acetyl-β-(3-methylphenyl)ethylamine | POCl₃ or P₂O₅ | 3,6-Dimethyl-3,4-dihydroisoquinoline | Subsequent oxidation yields this compound. |

| β-Arylethylamides | Tf₂O, 2-chloropyridine | 3,4-Dihydroisoquinolines | Mild conditions, short reaction times. nih.gov |

| Phenethylamides | POCl₃ in [bmim]PF₆ | 3,4-Dihydroisoquinolines | Environmentally benign solvent, high yields. organic-chemistry.org |

Pictet-Spengler Reactions and Enantioselective Variants

The Pictet-Spengler reaction is another classical method that constructs a tetrahydroisoquinoline ring system through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com To synthesize a this compound analog, a β-(3-methylphenyl)ethylamine would be reacted with acetaldehyde.

The reaction mechanism involves the initial formation of a Schiff base, which then protonates to form an electrophilic iminium ion. jk-sci.comdepaul.edu This ion undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. depaul.edu The nucleophilicity of the aromatic ring is crucial; electron-donating substituents, such as a methyl group, enhance the reaction rate and yield. wikipedia.orgjk-sci.com For less activated aromatic rings, harsher conditions like higher temperatures and strong acids are often required. wikipedia.org

A significant area of development in the Pictet-Spengler reaction is the advent of enantioselective variants, which are critical for the synthesis of chiral alkaloids and pharmaceuticals. acs.orgnih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed as catalysts to induce asymmetry. acs.orgnih.govresearchgate.net For example, the use of (R)-TRIP has enabled the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines. acs.orgresearchgate.net The introduction of a sulfenamide (B3320178) moiety on the nitrogen of the phenylethylamine has been shown to be crucial for both the rate and enantioselectivity of the cyclization. acs.org

| Reactants | Catalyst | Product Type | Key Features |

| β-(3-Methylphenyl)ethylamine, Acetaldehyde | Acid (e.g., HCl) | 1,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline | Classical approach. |

| N-(o-nitrophenylsulfenyl)phenylethylamines, Aldehydes | BINOL-phosphoric acid [(R)-TRIP] | Enantiomerically enriched 1-substituted tetrahydroisoquinolines | Organocatalytic, enantioselective. acs.orgnih.govresearchgate.net |

| Azomethine ylides, Aromatic allylic alcohols | Iridium complex, CF₃CO₂H | 1,3,4-Trisubstituted tetrahydroisoquinolines | Cascade allylation/Pictet-Spengler cyclization. bohrium.com |

Pomeranz-Fritsch and Bobbitt-Type Cyclizations for Isoquinoline Ring Formation

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org To synthesize this compound, one would start with 3-methylbenzaldehyde (B113406) and an aminoacetal that leads to the 3-methyl substituent. However, the classical Pomeranz-Fritsch reaction often suffers from low yields, especially with deactivated aromatic rings. organicreactions.org

The Bobbitt modification, a significant improvement, involves the reduction of the intermediate imine to an aminoacetal prior to cyclization. nih.govacs.org This two-step sequence generally proceeds under milder acidic conditions and leads to 1,2,3,4-tetrahydroisoquinolines, which can then be aromatized. nih.govbeilstein-journals.org This modification has expanded the scope of the reaction to include less activated systems. beilstein-journals.org The key cyclization step is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.gov

More recent adaptations have focused on further improving reaction conditions and expanding the substrate scope. For instance, the use of perchloric acid has been shown to be effective for the cyclization of non-activated systems. nih.gov The combination of Ugi multicomponent reactions with the Pomeranz-Fritsch or Schlittler-Müller modifications has enabled the synthesis of diverse and complex isoquinoline-based scaffolds. acs.org

| Reaction | Starting Materials | Product | Key Features |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Direct synthesis, often requires strong acid. wikipedia.orgorganicreactions.org |

| Bobbitt Modification | Benzalaminoacetal (reduced in situ) | 1,2,3,4-Tetrahydroisoquinoline | Milder conditions, better yields for some substrates. nih.govbeilstein-journals.org |

| Ugi/Pomeranz-Fritsch | Aminoacetaldehyde diethyl acetal, various building blocks | Diverse isoquinoline scaffolds | Multicomponent reaction approach. acs.org |

Transition Metal-Catalyzed Syntheses of Dimethylisoquinolines

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines, offering novel bond-forming strategies and often proceeding with high efficiency and selectivity under mild conditions.

Palladium-Catalyzed Coupling and Cyclization Strategies

Palladium catalysis has been extensively utilized for the construction of the isoquinoline core. These strategies often involve the intramolecular coupling of an aryl halide with a suitably positioned nitrogen-containing side chain. For instance, the intramolecular α-arylation of esters has been developed to synthesize the tetrahydroisoquinoline ring system. mdpi.com This involves the coupling of an aryl iodide with an ester enolate generated in the presence of a base. mdpi.com

Another approach is the cascade cyclocarbopalladation of propargylic amides containing an aryl iodide, followed by a Suzuki-Miyaura coupling. This method allows for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org The reaction proceeds through the formation of a vinylpalladium intermediate, which can be trapped by various coupling partners. beilstein-journals.org

Rhodium-Catalyzed C-H Activation and Annulation Approaches

Rhodium-catalyzed C-H activation has become a prominent strategy for the direct and atom-economical synthesis of isoquinolines. rsc.orgorganic-chemistry.org These reactions typically involve the ortho-C-H activation of a benzaldehyde- or ketoxime-derived substrate, followed by annulation with an alkyne or an alkyne surrogate. acs.orgnih.gov This approach allows for the construction of the isoquinoline ring in a single step from readily available starting materials.

For the synthesis of this compound, a 3-methylbenzaldehyde-derived ketoxime could be reacted with propyne (B1212725) in the presence of a rhodium catalyst. A variety of rhodium catalysts, often [Cp*RhCl₂]₂, have been employed for this transformation. The reaction proceeds through a rhodacycle intermediate, followed by migratory insertion of the alkyne and reductive elimination. rsc.orgmdpi.com

Recent developments have introduced novel coupling partners. For example, vinyl selenones have been used as effective acetylene (B1199291) surrogates for the rhodium-catalyzed annulative coupling to provide 3,4-unsubstituted isoquinolines under mild conditions. organic-chemistry.orgacs.orgnih.gov Another strategy involves the annulation of enamides with sulfoxonium ylides, which affords a series of isoquinoline derivatives in moderate to good yields under additive-free conditions. rsc.org The use of primary benzylamines and α-diazo ketones has also been reported for the rhodium-catalyzed synthesis of isoquinolines, offering high selectivity. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl₂]₂/AgSbF₆ | O-acyl oximes, Alkynes | Substituted Isoquinolines | Direct C-H activation/annulation. |

| Rh(III) catalyst | Enamides, Sulfoxonium ylides | Substituted Isoquinolines | Additive-free conditions. rsc.org |

| Rh(III) catalyst | Benzylamine, α-Diazo ketone | Substituted Isoquinolines | High selectivity. acs.org |

| Rh(III) catalyst | Imine derivatives, Vinyl selenone | 3,4-Nonsubstituted Isoquinolines | Mild conditions, recyclable selenium byproduct. organic-chemistry.orgacs.orgnih.gov |

Copper-Catalyzed Methodologies for Isoquinoline Ring Construction

Copper-catalyzed reactions have become a prominent and economical approach for synthesizing the isoquinoline core, offering an effective alternative to more expensive transition metals like palladium. researchgate.net These methodologies often involve the cyclization of various starting materials, demonstrating versatility in constructing the isoquinoline scaffold.

A notable copper-catalyzed method involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govsemanticscholar.org This process can be conducted in water, a green solvent, without the need for organic solvents, additives, or ligands, highlighting its environmental advantages. nih.govsemanticscholar.org By selectively protecting or deprotecting the hydroxyl group of the oxime, the reaction can be directed to produce either isoquinolines or isoquinoline N-oxides. nih.govresearchgate.net For instance, the reaction of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime in the presence of copper iodide (CuI) in water at 80°C yields 1-methyl-3-phenylisoquinoline (B8776708) in high yields (up to 95%). nih.gov This method's practicality has been demonstrated in the total synthesis of moxaverine. nih.govsemanticscholar.org

Another significant copper-catalyzed approach is the cyclization of iminoalkynes. nih.gov This strategy has been successfully employed in the solution-phase synthesis of a diverse library of isoquinoline derivatives. The process typically involves the reaction of commercially available alkynes with substituted 2-bromobenzaldehydes to form iminoalkynes, which then undergo copper-catalyzed cyclization. nih.gov This method accommodates a wide variety of functional groups on both the alkyne and the aromatic ring, including fluorine-containing building blocks. nih.gov

Furthermore, copper catalysts are utilized in multicomponent reactions for isoquinoline synthesis. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH3CN) provides a pathway to densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. organic-chemistry.org Similarly, a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones, β-keto esters, and β-keto nitriles affords a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

The following table summarizes key copper-catalyzed methodologies for isoquinoline synthesis:

| Starting Materials | Catalyst System | Key Features | Product Scope |

| (E)-2-Alkynylaryl oxime derivatives | Cu(I) | Green solvent (water), ligand-free, selective synthesis of isoquinolines or N-oxides. nih.govsemanticscholar.org | Various substituted isoquinolines. nih.gov |

| Iminoalkynes (from 2-bromobenzaldehydes and alkynes) | Copper | Solution-phase library synthesis, accommodates diverse functional groups. nih.gov | 1,3-Disubstituted isoquinolines. nih.gov |

| 2-Bromoaryl ketones, terminal alkynes, CH3CN | Cu(I) | Three-component [3 + 2 + 1] cyclization, high selectivity. organic-chemistry.org | Densely functionalized isoquinolines. organic-chemistry.org |

| 2-Haloaryloxime acetates, active methylene compounds | Copper | Cascade reaction, high chemo- and regioselectivity. organic-chemistry.org | Broad range of functionalized isoquinolines. organic-chemistry.org |

Ruthenium-Catalyzed Synthesis Protocols

Ruthenium-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinoline derivatives, often proceeding through C-H bond activation and annulation pathways. researchgate.net These methods provide efficient and regioselective access to a wide array of substituted isoquinolines.

A prominent strategy involves the cyclization of aromatic or heteroaromatic ketoximes with alkynes. organic-chemistry.org Using a catalytic system of [{RuCl2(p-cymene)}2] and a sodium salt like NaOAc, this reaction yields isoquinoline derivatives in good to excellent yields with high regioselectivity. organic-chemistry.org The regioselectivity is a significant advantage over some rhodium-catalyzed systems and is influenced by both steric and electronic factors of the reactants. organic-chemistry.org The proposed mechanism involves an initial ortho-metalation directed by the oxime group, followed by alkyne insertion and subsequent C-N bond formation to construct the isoquinoline ring. organic-chemistry.org

Ruthenium(II) catalysts are also effective in the annulation of pyrazole (B372694) derivatives with alkynes to form pyrazolo[5,1-a]isoquinolines. nio.res.in This reaction can be performed in water as a green solvent, using a ruthenium catalyst in conjunction with additives like Cu(OAc)2·H2O and AgSbF6. nio.res.in The process demonstrates high regioselectivity, even with unsymmetrical alkynes. nio.res.in

Furthermore, ruthenium catalysis can be combined with electrochemistry for the synthesis of 1-aminoisoquinolines. rsc.org This method utilizes a constant current electrochemical approach for the Ru(II)-catalyzed annulation of benzamidine (B55565) hydrochlorides with internal alkynes. The synergy between electricity and the ruthenium catalyst allows for a broad substrate scope with varied steric and electronic properties. rsc.org

A tandem C-H activation/cyclization/hydrolysis cascade process catalyzed by Ruthenium(II) has been developed for the synthesis of α-ketone-isoquinolines from 2H-imidazoles and alkynes. nih.gov This method uses the 2H-imidazole as a traceless directing group under mild reaction conditions. nih.gov

The table below outlines some key ruthenium-catalyzed protocols for isoquinoline synthesis:

| Starting Materials | Catalyst System | Key Features | Product Scope |

| Aromatic/Heteroaromatic Ketoximes and Alkynes | [{RuCl2(p-cymene)}2], NaOAc | High regioselectivity, C-H activation. organic-chemistry.org | Diverse substituted isoquinolines. organic-chemistry.org |

| Pyrazole Derivatives and Alkynes | [(p-cymene)RuCl2]2, Cu(OAc)2·H2O, AgSbF6 | Green solvent (water), C-H/N-H annulation. nio.res.in | Pyrazolo[5,1-a]isoquinolines. nio.res.in |

| Benzamidine Hydrochlorides and Internal Alkynes | Ru(II) catalyst with electrochemistry | Electrochemical C-H activation, broad substrate compatibility. rsc.org | 1-Aminoisoquinolines. rsc.org |

| 2H-Imidazoles and Alkynes | Ru(II) catalyst | Tandem cascade process, traceless directing group. nih.gov | α-Ketone-isoquinolines. nih.gov |

Other Transition Metal-Mediated Cyclizations and Cross-Couplings

Beyond copper and ruthenium, a variety of other transition metals, including palladium, rhodium, cobalt, and nickel, are instrumental in the synthesis of the isoquinoline scaffold. bohrium.comias.ac.in These metals catalyze diverse cyclization and cross-coupling reactions, often enabling the construction of complex and polycyclic isoquinoline frameworks. nih.gov

Palladium-catalyzed reactions are particularly prevalent. One approach involves the coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, to produce isoquinolines in excellent yields. organic-chemistry.org Another palladium-catalyzed method is the reductive cyclization of oxazolidines, which proceeds through an alkene intermediate and subsequent aromatization to yield 4-substituted isoquinolines. nih.gov

Rhodium(III) catalysts are effective in the intermolecular cyclization of oximes with diazo compounds. organic-chemistry.org This reaction proceeds via tandem C-H activation, cyclization, and condensation steps under mild, oxidant-free conditions, producing multisubstituted isoquinoline N-oxides. organic-chemistry.org Rhodium catalysis has also been utilized in the domino coupling of O-acetyl ketoximes with strained bicyclic alkenes to create isoquinoline-fused bicycles. beilstein-journals.org

Cobalt-catalyzed synthesis of isoquinolines has been achieved through a C-H coupling/cyclization of substrates with alkynes, facilitated by a bidentate 2-hydrazinylpyridine directing group. organic-chemistry.org This method avoids the need for more expensive privileged ligands. organic-chemistry.org

The use of 3d-transition metals like iron, nickel, and zinc is gaining traction as a more sustainable alternative to precious metals. bohrium.com For instance, nickel salts have been shown to be effective in various transformations for isoquinoline synthesis. bohrium.com A zinc salt can promote the redox-neutral synthesis of isoquinolinium salts via C-H activation of imines and coupling with α-diazo ketoesters. organic-chemistry.org

The following table provides examples of other transition metal-mediated syntheses of isoquinolines:

| Metal Catalyst | Starting Materials | Key Reaction Type | Product Type |

| Palladium | tert-Butylimine of o-iodobenzaldehyde, terminal acetylenes | Coupling-cyclization | Substituted isoquinolines organic-chemistry.org |

| Rhodium(III) | Oximes, diazo compounds | C-H activation, cyclization, condensation | Multisubstituted isoquinoline N-oxides organic-chemistry.org |

| Cobalt | Substrates with 2-hydrazinylpyridine directing group, alkynes | C-H coupling/cyclization | Substituted isoquinolines organic-chemistry.org |

| Zinc | Imines, α-diazo ketoesters | C-H activation, coupling | Isoquinolinium salts organic-chemistry.org |

Domino, Cascade, and Multicomponent Reactions for the Construction of this compound Scaffolds

Domino, cascade, and multicomponent reactions represent highly efficient strategies for the synthesis of complex molecular architectures like the isoquinoline scaffold from simple precursors in a single operation. e-bookshelf.de These reactions minimize waste, energy consumption, and manual labor by combining multiple transformations into one sequence without isolating intermediates. e-bookshelf.de

Domino and Cascade Reactions:

A notable example is the organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines. rsc.org This reaction proceeds through a trienamine-mediated [4+2]-cycloaddition followed by a nucleophilic ring-closing reaction cascade, starting from cyanoacrylamides and 2,4-dienals. rsc.orgrsc.org This method provides the cycloadducts in high yields and with excellent stereoselectivity. rsc.org

Transition metal-mediated cascade reactions are also prevalent. nih.gov For instance, a ruthenium(II)-catalyzed tandem C-H activation/cyclization/hydrolysis cascade process transforms 2H-imidazoles and alkynes into α-ketone-isoquinolines. nih.gov Rhodium catalysis can initiate a domino reaction involving the coupling of O-acetyl ketoximes with bicyclic alkenes, leading to the formation of isoquinoline-fused bicyclic systems. beilstein-journals.org

Multicomponent Reactions (MCRs):

MCRs are powerful tools for building molecular diversity. One such reaction for synthesizing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives involves a one-pot, three-component 1,3-dipolar cycloaddition of isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. mdpi.comnih.gov This approach efficiently generates a library of compounds with potential biological activity. mdpi.com

Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid to synthesize complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Additionally, a modified Kabachnik–Fields reaction, which is a three-component reaction of acetylenic aldehydes, amines, and dialkyl phosphonates, followed by a Lewis acid-catalyzed 6-endo-dig cyclization, provides access to isoquinoline-1-phosphonate derivatives. beilstein-journals.org

The following table summarizes selected domino, cascade, and multicomponent reactions for isoquinoline scaffold construction:

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Features | Resulting Scaffold |

| Organocatalytic Cascade | Cyanoacrylamides, 2,4-dienals | Organocatalyst | Enantioselective [4+2]-cycloaddition/ring-closing. rsc.orgrsc.org | Hydroisoquinolines rsc.orgrsc.org |

| Ru-catalyzed Cascade | 2H-imidazoles, alkynes | Ruthenium(II) | Tandem C-H activation/cyclization/hydrolysis. nih.gov | α-Ketone-isoquinolines nih.gov |

| Multicomponent 1,3-Dipolar Cycloaddition | Isoquinoline, 2-bromoacetophenones, alkynes | None (solvent as proton scavenger) | One-pot, three-component synthesis. mdpi.comnih.gov | Pyrrolo[2,1-a]isoquinolines mdpi.com |

| Multicomponent Domino | Isatin, tetrahydroisoquinoline, terminal alkyne | Benzoic acid | Domino-Mannich/Friedel-Crafts alkylation. acs.orgmdpi.com | Dihydropyrrolo[2,1-a]isoquinolines acs.org |

Green Chemistry Principles in Dimethylisoquinoline Synthesis

The application of green chemistry principles to the synthesis of isoquinoline derivatives is a growing area of focus, aiming to develop more environmentally benign and sustainable chemical processes. nih.govepitomejournals.com This involves the use of safer solvents, energy-efficient techniques, and biocatalysis to minimize waste and hazardous substance use. paperpublications.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a key green chemistry tool, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com

One prominent application is in the palladium-catalyzed one-pot synthesis of isoquinolines. acs.org This sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation produces a variety of substituted isoquinolines, furopyridines, and thienopyridines in good to excellent yields. acs.org The use of microwaves dramatically shortens the reaction time required for these transformations.

Microwave irradiation has also been successfully applied to the synthesis of spiroisoquinoline derivatives. mdpi.comnih.gov For example, the cyclocondensation of 4,4-dibromoisoquinoline-1,3-(2H,4H)dione derivatives with binucleophilic reagents to form new spiro-heterocyclic systems is significantly accelerated under microwave conditions. mdpi.comnih.gov The synthesis of these compounds, which might take hours under conventional heating, can be completed in minutes with improved yields using microwave irradiation. mdpi.com

The table below compares conventional and microwave-assisted methods for the synthesis of selected spiroisoquinoline derivatives, highlighting the advantages of the latter.

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | 8 hours, 65% | 10 minutes, 85% | mdpi.comnih.gov |

| Spiro[1,3-benzoxazole-2,4'-isoquinoline]-1',3'(2'H)-dione | 10 hours, 60% | 12 minutes, 80% | mdpi.comnih.gov |

The data clearly demonstrates that microwave-assisted synthesis is a more efficient and environmentally friendly approach for preparing these complex heterocyclic structures. mdpi.com

Biocatalytic Transformations for Isoquinoline Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative for the synthesis of isoquinoline derivatives. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts.

Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids. It catalyzes the Pictet-Spengler reaction, a crucial C-C bond-forming step, and has been shown to have a broad substrate tolerance, making it useful for the synthesis of non-natural tetrahydroisoquinolines. uni-greifswald.de

Another important class of enzymes is monoamine oxidases (MAOs). Specifically, MAO-N has been used for the biocatalytic synthesis of quinoline (B57606) derivatives from 1,2,3,4-tetrahydroquinoline (B108954) substrates. acs.org This enzymatic oxidation provides a direct route to the aromatic quinoline core. acs.org

The berberine (B55584) bridge enzyme (BBE) is a flavoenzyme that catalyzes an oxidative C-C bond formation, which has been utilized for the kinetic resolution of tertiary amines and the synthesis of berbine (B1217896) derivatives. uni-greifswald.de The enzyme accepts modifications on the isoquinoline ring of the substrate, allowing for the synthesis of various non-natural derivatives. uni-greifswald.de

Recent advancements have focused on creating one-pot multienzyme cascade reaction systems. rsc.org For example, an in vitro system combining enzymes like EcMAT and EcMTAN with methyltransferase (MT) enzymes has been established for the synthesis of isoquinoline alkaloids, addressing the high cost of cofactors like S-adenosylmethionine (SAM). rsc.org

The development of these biocatalytic and chemo-enzymatic strategies is crucial for the sustainable production of complex isoquinoline-based molecules. acs.org

Metal-Free Synthetic Protocols for Reduced Environmental Impact

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, aiming to reduce toxic waste and simplify purification processes. Several metal-free protocols have been established for the synthesis of isoquinolines and related N-heterocyclic frameworks. rsc.org These reactions often rely on catalysts like iodine or employ electrochemical means to facilitate cyclization, offering an alternative to traditional metal-catalyzed cross-coupling reactions. rsc.orgnih.gov

One notable strategy involves the thermal decomposition of vinyl azides to achieve pyrido-annulation under completely neutral conditions, circumventing the vigorous acidic conditions often required for such transformations. rsc.org This method is based on the condensation of aromatic aldehydes bearing ortho-methyl groups with ethyl azidoacetate. rsc.org The subsequent thermolysis of the formed vinyl azide (B81097) leads to the formation of a fused pyridine (B92270) ring. rsc.org For instance, the decomposition of an azide in boiling toluene (B28343) or bromobenzene (B47551) can yield isoquinoline carboxylates. rsc.org The efficiency of this decomposition can be significantly improved; in one case, adding iodine and potassium acetate increased the yield of the pure isoquinoline product to 92%. rsc.org This process is believed to proceed through a vinyl nitrene intermediate which inserts into an adjacent methyl group, leading to a dihydroisoquinoline that is subsequently dehydrogenated to the final aromatic product. rsc.org

Another effective transition-metal-free approach is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org This method produces 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.org The proposed mechanism involves a TsOH-promoted transamination to form an N-aryl enaminone intermediate, which then undergoes K₂S₂O₈-assisted oxidation and intramolecular cyclization. frontiersin.org Control experiments have shown that this reaction is not a free-radical process and that the N-aryl enaminone is a key intermediate. frontiersin.org

Electrochemical synthesis represents another frontier in metal-free reactions. nih.gov An iodide-mediated electrochemical C(sp²)-H amination has been developed for the tunable synthesis of indoles and indolines, operating without external oxidants or metals. nih.gov Similarly, a formal electrochemical aza-Wacker cyclization has been reported to construct saturated N-heterocycles under catalyst- and supporting electrolyte-free conditions, showcasing the potential of electrochemistry in creating complex nitrogen-containing molecules. nih.gov

Table 1: Overview of Metal-Free Synthetic Protocols

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Thermal Decomposition of Vinyl Azides | Aromatic aldehydes with ortho-methyl groups, Ethyl azidoacetate | Thermolysis in toluene or bromobenzene; Iodine/Potassium Acetate | Fused Pyridines (e.g., Dimethylisoquinoline carboxylate) rsc.org |

| Oxidative Cyclocondensation | N,N-dimethyl enaminones, o-Aminobenzyl alcohols | K₂S₂O₈, TsOH | Substituted Quinolines frontiersin.org |

| Electrochemical C-H Amination | N-Aryl enamines | Iodide mediation, Electrochemical cell | Indoles/Indolines nih.gov |

Asymmetric Synthesis of Chiral Dimethylisoquinoline Analogs

Asymmetric synthesis is a critical field that enables the production of enantiomerically pure chiral molecules, which is particularly important in pharmaceuticals where different enantiomers can have vastly different biological effects. chiralpedia.comfrontiersin.org The process involves converting a non-chiral starting material into a chiral product with a preference for one enantiomer. chiralpedia.com Strategies include the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk

A sophisticated approach for generating chiral isoquinoline structures involves cooperative catalysis. An enantioselective protocol has been developed that utilizes a combination of an achiral Au(I) complex and a chiral Brønsted acid. researchgate.net This dual catalytic system facilitates the synthesis of optically pure fused 1,2-dihydroisoquinolines from 2-alkynylbenzaldehydes and 2-aminobenzamides. researchgate.net The synergy between the gold catalyst and the chiral acid is crucial for achieving high enantioselectivity. researchgate.net

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also proven highly effective for the asymmetric synthesis of chiral intermediates. nih.gov These catalysts are often non-toxic and stable under various reaction conditions. nih.gov For example, a polystyrene-supported chiral prolinol derivative has been used as an organocatalyst for the asymmetric conjugate addition between an aldehyde and dimethyl malonate under solvent-free conditions. nih.gov This reaction is a key step in building the chiral framework necessary for various bioactive molecules. nih.gov The development of racemization-free coupling reagents is also a significant area of research, ensuring that the stereochemical integrity of amino acids is maintained during the synthesis of chiral amides and peptides. rsc.org

Table 2: Methods for Asymmetric Synthesis of Isoquinoline Analogs

| Method | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Cooperative Catalysis | Achiral Au(I) complex + Chiral Brønsted Acid | 2-Alkynylbenzaldehydes, 2-Aminobenzamides | Optically Active Fused 1,2-Dihydroisoquinolines researchgate.net |

| Organocatalysis | Polystyrene-supported chiral prolinol ether | α,β-Unsaturated aldehydes, Dimethyl malonate | Chiral intermediates for GABA-derivatives nih.gov |

Synthesis of Fused Dimethylisoquinoline Systems and Extended Aromatic Architectures

The synthesis of fused heterocyclic systems, where additional rings are built onto a core isoquinoline structure, leads to extended aromatic architectures with novel properties. These polycyclic compounds are of interest in materials science and medicinal chemistry. researchgate.net

A straightforward and general procedure for creating c-fused pyridines under neutral conditions involves the thermal decomposition of vinyl azides. rsc.org This method is particularly suitable for constructing fused systems from precursors already containing methyl groups. For example, the condensation of mesitaldehyde with ethyl azidoacetate produces an azidocinnamate. rsc.org When this azide is heated in a high-boiling solvent like bromobenzene, it decomposes and cyclizes to form ethyl 5,7-dimethylisoquinoline-3-carboxylate. rsc.org Subsequent hydrolysis and decarboxylation yield 5,7-dimethylisoquinoline. rsc.org This pyrido-annulation strategy provides a powerful tool for extending the aromatic system of dimethylisoquinolines. rsc.org

Chemical transformation of substituted isoquinolines can also lead to novel fused ring systems. In one study, the diazotization of 7-amino-5,8-dimethyl-6-(phenylthio)isoquinoline did not proceed as expected but instead resulted in the formation of a new fused ring, a 3H-pyrazolo[3,4-h]isoquinoline derivative. researchgate.net This demonstrates how standard functional group transformations can be harnessed to create complex heterocyclic architectures. researchgate.net

Furthermore, multi-step sequences starting from functionalized isoquinolines can build elaborate fused structures. The ketonic hydrolysis of a complex tetrahydroisoquinoline thione derivative, followed by cyclocondensation reactions, can be used to generate new fused heterocyclic systems. researchgate.net These methods highlight the versatility of the isoquinoline scaffold as a building block for more complex molecules. researchgate.net

Table 3: Synthesis of Fused Dimethylisoquinoline Systems

| Starting Material | Reaction | Resulting Fused System |

|---|---|---|

| Mesitaldehyde | Condensation with ethyl azidoacetate followed by thermal decomposition of the resulting vinyl azide rsc.org | Ethyl 5,7-dimethylisoquinoline-3-carboxylate rsc.org |

| 7-Amino-5,8-dimethyl-6-(phenylthio)isoquinoline | Diazotization researchgate.net | 3H-Pyrazolo[3,4-h]isoquinoline derivative researchgate.net |

| 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydro-isoquinoline-3(2H)-thione | Ketonic hydrolysis and cyclocondensation researchgate.net | Fused heterocyclic systems researchgate.net |

Mechanistic Investigations of Reactions Involving 3,6 Dimethylisoquinoline

Reaction Mechanism Elucidation through Advanced Kinetic Studies

Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on reaction rates and the factors that influence them.

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of transition states. wikipedia.orglibretexts.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. wikipedia.org The magnitude of the KIE can indicate whether a particular bond is being broken in the slowest step of the reaction. libretexts.orgprinceton.edu

In the context of isoquinoline (B145761) synthesis, a deuterium (B1214612) KIE (kH/kD) is often employed by substituting hydrogen with deuterium at a position believed to be involved in the rate-limiting step. libretexts.org A primary KIE, typically with a value greater than 2, suggests that the C-H bond is being cleaved in the rate-determining step. princeton.edu Conversely, a secondary KIE, with a value close to 1, indicates that the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. libretexts.orgprinceton.edu

For instance, in a study on the functionalization of aza-fused arenes, an intermolecular competition experiment between a substrate and its deuterated analog (d7-4a) was conducted. The reaction yielded the product with 48% deuterium incorporation, suggesting no significant KIE and thus a rapid C-H bond cleavage that is not the rate-determining step. acs.org

Table 1: Representative Kinetic Isotope Effects in Organic Reactions

| Reaction Type | Isotopic Substitution | kH/kD Value | Implication |

|---|---|---|---|

| Bromination of Acetone | H replaced by D at α-carbon | ~7 | C-H bond breaking is rate-determining. libretexts.org |

| E2 Elimination | H replaced by D at β-carbon | >2 | C-H bond breaking in the rate-determining step. princeton.edu |

| E1 Solvolysis | H replaced by D at β-carbon | ~1 | C-H bond not broken in the rate-determining step. princeton.edu |

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. nih.gov These species are often transient and highly reactive, making their isolation a significant challenge. nih.govfu-berlin.de Techniques such as low-temperature spectroscopy, rapid-injection NMR, and trapping experiments are often employed. nih.gov

In the synthesis of isoquinoline derivatives, various intermediates can be postulated depending on the specific reaction pathway. For example, in metal-catalyzed C-H activation/annulation cascades, organometallic species are key intermediates. whiterose.ac.uk The isolation and crystallographic characterization of such intermediates can confirm their structure and role in the catalytic cycle. fu-berlin.de

One approach to synthesizing isoquinolines involves the use of oxime esters as starting materials. nih.gov Methoximes, in particular, are stable intermediates that can be isolated and purified. researchgate.netresearchgate.net Their formation from the corresponding ketones is a well-established transformation. researchgate.net In some synthetic routes towards dimethoxy-dimethylisoquinolines, the methoxime of 2,4-dimethoxyacetophenone is a key isolable intermediate. researchgate.net

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. chemrxiv.orgarxiv.org Density Functional Theory (DFT) calculations, in particular, are widely used to map out potential energy surfaces, identify transition states, and calculate reaction barriers. researchgate.netresearchgate.net This allows for the theoretical evaluation of different possible reaction pathways and provides insights that can be difficult to obtain experimentally. researchgate.netrsc.org

For the formation of isoquinolines, computational studies can help to understand the regioselectivity and stereoselectivity of the reaction. For example, DFT calculations can be used to compare the energy barriers for the formation of different regioisomers, thereby predicting the major product. researchgate.net In the context of the synthesis of isoquinolines from ketoxime acetates and ynals, mechanistic studies, likely supported by computational analysis, indicate that the reaction can proceed through different pathways, such as a radical process, depending on the reaction conditions. acs.org

Computational methods can also be used to study the role of catalysts in the reaction. For instance, in a rhodium-catalyzed synthesis of isoquinolines, DFT calculations could be used to model the catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps. whiterose.ac.uk

Table 2: Common Computational Methods in Mechanistic Studies

| Method | Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energies. researchgate.netresearchgate.net | Reaction energies, activation barriers, geometries of reactants, intermediates, and transition states. researchgate.net |

| Ab initio Molecular Dynamics (AIMD) | Simulation of atomic motion over time. rsc.org | Dynamic evolution of the system, reaction pathways, and kinetics. rsc.org |

| Distortion/Interaction Analysis | Analysis of transition state energies. rsc.org | Understanding the origins of stereoselectivity. rsc.org |

Control of Regioselectivity and Stereoselectivity in Dimethylisoquinoline Formation

Controlling regioselectivity and stereoselectivity is a central goal in organic synthesis, as it allows for the preparation of a specific isomer of a molecule. beilstein-journals.orgsaskoer.camasterorganicchemistry.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. masterorganicchemistry.commdpi.com

In the synthesis of 3,6-dimethylisoquinoline, controlling the placement of the two methyl groups is a key challenge. The choice of starting materials and reaction conditions plays a crucial role in determining the regioselectivity of the reaction. For instance, a novel annulation of ketoxime acetates and ynals has been developed that shows excellent regioselectivity in the synthesis of polysubstituted isoquinolines. nih.gov By simply switching the catalyst and solvent, the reaction can be directed towards different products. nih.gov

Ruthenium-catalyzed C-H activation has been used for the regioselective synthesis of 6,8-dimethylisoquinoline (B1455535) from a 2,4-dimethoxyacetophenone precursor. This highlights how the directing group on the starting material can control the position of the annulation.

Stereoselectivity becomes important when chiral centers are present in the molecule or are formed during the reaction. While this compound itself is not chiral, derivatives with substituents at other positions can be. The use of chiral catalysts or auxiliaries can induce stereoselectivity in the formation of such derivatives. rsc.orgmdpi.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethoxyacetophenone |

Advanced Spectroscopic Characterization of 3,6 Dimethylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 3,6-dimethylisoquinoline and its analogs. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) signals, confirming the substitution pattern and stereochemistry. researchgate.netrsc.orgresearchgate.netchinesechemsoc.org

One-dimensional NMR techniques form the initial and fundamental step in the structural characterization of this compound and its derivatives. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms in the molecule. For a compound like this compound, distinct signals are expected for the aromatic protons on the isoquinoline (B145761) core and the protons of the two methyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are indicative of their relative positions. For instance, in derivatives of 1,3-dimethylisoquinoline, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The aromatic carbons of the isoquinoline ring and the carbons of the methyl substituents will resonate at characteristic chemical shifts. For example, in 1,3-dimethyl-6-phenylisoquinoline, the methyl carbons appear around δ 24.3 and 22.1 ppm, while the aromatic carbons are observed over a wider range. rsc.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is an essential technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. By running DEPT-90 and DEPT-135 experiments, the carbon signals can be unambiguously assigned, which is particularly useful in complex isoquinoline derivatives. walisongo.ac.id

A representative, though not exhaustive, set of ¹H and ¹³C NMR data for a dimethylisoquinoline derivative is presented below.

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| H-aromatic | 7.87 (d, J = 8.9 Hz) | C-aromatic | 158.0 |

| H-aromatic | 7.81 (s) | C-aromatic | 151.6 |

| H-aromatic | 7.53 (d, J = 8.9 Hz) | C-aromatic | 137.5 |

| CH₃ | 2.XX | C-aromatic | 135.9 |

| CH₃ | 2.XX | C-aromatic | 127.3 |

| C-aromatic | 126.9 | ||

| C-aromatic | 125.2 | ||

| C-aromatic | 123.7 | ||

| C-aromatic | 116.3 | ||

| CH₃ | 24.2 | ||

| CH₃ | 22.3 | ||

| Note: This table is illustrative and based on data for 6-Bromo-1,3-dimethylisoquinoline. rsc.org The exact chemical shifts for this compound may vary. |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. chinesechemsoc.orgepfl.chmeasurlabs.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.idepfl.ch For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their connectivity around the benzene (B151609) and pyridine (B92270) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. epfl.chacs.org This is a powerful tool for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, for example, by showing correlations from the methyl protons to the quaternary carbons of the isoquinoline ring, thus confirming their points of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for determining the stereochemistry and conformation of substituted isoquinoline derivatives.

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the definitive structural elucidation of this compound and its derivatives. researchgate.netchinesechemsoc.org

While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. nih.gov For isoquinoline derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Research on related heterocyclic systems has demonstrated the power of ssNMR in capturing unstable ring-fused structures in the solid state that may not be observable in solution. acs.orgacs.org It can also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid phase. nih.gov For instance, studies on protonated isoquinolines have utilized ssNMR to understand their structure in the solid state. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.orgresearchgate.net When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, characteristic fragment ions. libretexts.orggbiosciences.com The pattern of these fragments provides a "fingerprint" that can help to identify the compound. gbiosciences.comchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to calculate a unique molecular formula. rsc.org For this compound (C₁₁H₁₁N), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This is a definitive method for confirming the molecular formula of a newly synthesized or isolated compound.

| Technique | Information Obtained | Application to this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Provides the mass of the molecule and characteristic fragments that help confirm the isoquinoline core and the presence of two methyl groups. |

| High-Resolution MS (HRMS) | Exact mass and elemental composition | Confirms the molecular formula C₁₁H₁₁N by providing a highly accurate mass measurement. |

In many instances, this compound may be part of a more complex mixture, such as a synthetic reaction output or a natural extract. In these cases, coupling a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry is essential. nih.govmdpi.comacs.org

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of volatile and thermally stable compounds like many isoquinoline derivatives. mdpi.comjaper.in The sample is first separated into its individual components by the GC, and then each component is analyzed by the MS. GC-MS is a powerful tool for identifying and quantifying the components of a mixture. researchgate.netnotulaebotanicae.ro For example, GC-MS has been used for the analysis of various heterocyclic compounds, including those found in heavy petroleum fractions. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique that can be applied to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. mdpi.comresearchgate.net The separation is performed by HPLC (High-Performance Liquid Chromatography), and the eluting components are subsequently analyzed by the mass spectrometer. nih.govscielo.br LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is widely used for the analysis of isoquinoline alkaloids in plant extracts and other complex matrices. mdpi.comresearchgate.net

The choice between GC-MS and LC-MS depends on the specific properties of the this compound derivatives and the nature of the sample matrix being analyzed. Both techniques provide a powerful means of separating and identifying individual compounds within a complex mixture.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the vibrational modes of a molecule, providing a unique "fingerprint." While direct spectroscopic data for this compound is not extensively reported, the vibrational characteristics can be reliably inferred from the well-documented spectra of the parent isoquinoline molecule and related substituted derivatives. aip.orgpsgcas.ac.inrsc.orgirphouse.com

The vibrational spectrum of this compound is dominated by the modes of the isoquinoline core, with additional vibrations arising from the two methyl groups. The isoquinoline ring system, belonging to the C_s point group symmetry, exhibits a number of characteristic vibrations. irphouse.com These include C-H stretching vibrations of the aromatic rings, ring stretching vibrations (C=C and C=N), in-plane C-H bending, and out-of-plane C-H bending modes. psgcas.ac.intandfonline.com

The introduction of two methyl groups at the 3- and 6-positions introduces new vibrational modes and influences the existing ones. The key vibrations associated with the methyl groups are:

Symmetric and Asymmetric C-H Stretching: These typically appear in the 2850-3000 cm⁻¹ region.

Symmetric and Asymmetric C-H Bending (Deformation): These modes are expected around 1375 cm⁻¹ (symmetric, "umbrella" mode) and 1450 cm⁻¹ (asymmetric).

The electron-donating nature of the methyl groups can slightly perturb the electron density of the aromatic system, leading to minor shifts in the frequencies of the ring stretching and bending vibrations compared to unsubstituted isoquinoline. mdpi.com Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which often give strong signals. researchgate.net In contrast, IR spectroscopy is more sensitive to polar bonds, making the C-N and C-H bending modes prominent. grafiati.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Asymmetric/Symmetric Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C/C=N Ring Stretch | 1500 - 1650 | IR, Raman |

| Methyl C-H Asymmetric Bend | ~1450 | IR, Raman |

| Methyl C-H Symmetric Bend | ~1375 | IR |

| In-plane C-H Bend | 1000 - 1300 | IR, Raman |

| Out-of-plane C-H Bend | 700 - 900 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated π-electron system. researchgate.net The UV-Vis spectrum of isoquinoline and its derivatives is characterized by absorptions arising from π → π* transitions within the aromatic rings. psgcas.ac.inacs.org

The parent isoquinoline molecule typically displays two or three distinct absorption bands. These correspond to electronic transitions to different excited states. In non-polar solvents, isoquinoline exhibits bands around 220 nm, 270 nm, and 320 nm. The introduction of substituents on the isoquinoline ring can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max Range (nm) | Notes |

| π → π | 225 - 240 | Shifted from the parent isoquinoline band (~220 nm). |

| π → π | 275 - 290 | Shifted from the parent isoquinoline band (~270 nm). |

| π → π* | 325 - 340 | Shifted from the parent isoquinoline band (~320 nm), often showing fine vibrational structure. |

X-ray Crystallography for Single-Crystal Structural Determination

While a crystal structure for this compound itself is not publicly documented, the structure of a close derivative, Ethyl 1-(tert-butylamino)-3,6-dimethylisoquinoline-4-carboxylate , has been successfully determined. This analysis provides invaluable, direct insight into the geometry of the this compound core. The crystallographic data confirms the planarity of the fused aromatic ring system and provides the precise locations of the methyl groups at the C3 and C6 positions.

The determination of the crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis yields the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). This information allows for the complete elucidation of the molecular structure in the solid state.

Table 3: Crystallographic Data for an Illustrative this compound Derivative

Compound: Ethyl 1-(tert-butylamino)-3,6-dimethylisoquinoline-4-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₈H₂₄N₂O₂ |

| Crystal System | Data not publicly specified in the abstract |

| Space Group | Data not publicly specified in the abstract |

| Unit Cell Dimensions | Data not publicly specified in the abstract |

| Significance | |

| Molecular Geometry | Confirms the core this compound framework. |

| Bond Lengths/Angles | Provides precise measurements for the isoquinoline ring and substituents. |

| Conformation | Reveals the spatial orientation of the substituent groups. |

Computational Chemistry Approaches for 3,6 Dimethylisoquinoline

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the potential energy landscape. Understanding this landscape is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. nih.govresearchgate.net

Methods for conformational analysis include:

Systematic or Random Searches: Exploring the conformational space by systematically rotating bonds or using random sampling methods.

Molecular Dynamics (MD) Simulations: Simulating the motion of atoms over time to sample different conformations. nih.gov

Normal Mode Analysis: Characterizing collective motions that can be associated with conformational changes. nih.gov

The results of a conformational analysis are often visualized as a potential energy surface or a free energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom. nih.govresearchgate.net This mapping helps to identify the most populated conformations and the pathways for conformational transitions. frontiersin.org

Molecular Modeling for Intermolecular Interactions

Intermolecular interactions are the forces between molecules and are critical for understanding the properties of condensed phases and biological systems. researchgate.net Molecular modeling techniques can be used to study these interactions in detail.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govmdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor recognition. nih.govresearchgate.net

The docking process involves two main steps:

Sampling: Generating a large number of possible binding poses of the ligand in the receptor's binding site.

Scoring: Estimating the binding affinity for each pose using a scoring function, which typically accounts for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

For isoquinoline (B145761) derivatives, molecular docking studies have been used to investigate their interactions with various biological targets. For example, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been studied as ligands for the sigma-2 receptor, a potential target in cancer therapy. nih.gov Similarly, quinoline (B57606) and isoquinoline derivatives have been investigated as potential antimalarial agents by docking them into the active site of the Plasmodium falciparum phosphoethanolamine methyltransferase receptor. researchgate.net These studies help to identify key interactions that contribute to binding affinity and can guide the design of more potent and selective inhibitors. mdpi.com

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations serve as a "computational microscope" to study the dynamic behavior of molecules over time. researchgate.netnih.gov This technique is particularly valuable for understanding how a small molecule like 3,6-dimethylisoquinoline might interact with a biological target, such as a protein or enzyme. researchgate.net

MD simulations model the interactions between this compound and a biomolecule, providing insights into the stability of the complex and the specific interactions that govern binding. researchgate.netmdpi.com The process typically begins with a starting structure of the compound-biomolecule complex, often obtained from molecular docking studies. researchgate.net This complex is then placed in a simulated physiological environment, typically a box of water molecules with ions added to mimic cellular conditions. nih.gov

The simulation calculates the forces between all atoms and uses Newton's equations of motion to model their movements over a series of small time steps. nih.gov Key parameters analyzed during and after the simulation include:

Root-Mean-Square Deviation (RMSD): This metric tracks the conformational changes of the protein and the ligand from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are constrained by the binding of the ligand. researchgate.net

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.gov

Interaction Analysis: The simulation trajectory is analyzed to identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the biomolecule. researchgate.net

These simulations can reveal the stability of the ligand in the binding pocket and highlight the key residues responsible for the interaction, information that is crucial for structure-based drug design. researchgate.net

| MD Simulation Parameter | Typical Implementation for a this compound-Protein Complex | Purpose |

| Force Field | CHARMM36, AMBER | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P Water | Creates a realistic aqueous environment. |

| System Setup | Dodecahedron box with 150 mM NaCl | Simulates physiological conditions and prevents boundary artifacts. |

| Simulation Time | 100 ns or more | Allows the system to reach equilibrium and provides sufficient sampling. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/GBSA) | To assess complex stability, flexibility, specific interactions, and binding affinity. |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry methods are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. smu.edu These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and investigating conformational changes. smu.edumdpi.com

The standard approach for calculating NMR chemical shifts for a molecule like this compound involves several steps. nih.gov First, the molecule's three-dimensional geometry is optimized using a quantum mechanical method, most commonly Density Functional Theory (DFT). idc-online.com This step is crucial, as the calculated chemical shifts are highly sensitive to the input geometry. smu.edu The optimization is typically performed at a level of theory like B3LYP with a 6-31G(d) basis set. idc-online.com

Once the optimized geometry is obtained, the NMR shielding tensors are calculated. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable choice for this calculation. rsc.org The effect of a solvent, which can significantly influence chemical shifts, is often included implicitly using a model like the Polarizable Continuum Model (PCM). nih.gov

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). researchgate.net To improve accuracy and correct for systematic errors in the computational method, the raw calculated data is often scaled using a linear regression analysis based on a set of known molecules. mdpi.comnih.gov This results in an equation of the form δ_scaled = (σ_calc – b)/a, where 'a' (slope) and 'b' (intercept) are determined by correlating calculated shielding constants with experimental chemical shifts. mdpi.com

| Atom | Hybridization | Calculated Isotropic Shielding (σ) (ppm) | Predicted Chemical Shift (δ) (ppm) |

| C1 | sp2 | 48.5 | 129.8 |

| C3 | sp2 | 35.2 | 143.1 |

| C4 | sp2 | 51.1 | 127.2 |

| C5 | sp2 | 52.3 | 126.0 |

| C6 | sp2 | 42.1 | 136.2 |

| C7 | sp2 | 53.0 | 125.3 |

| C8 | sp2 | 50.4 | 127.9 |

| C9 (CH3) | sp3 | 160.5 | 17.8 |

| C10 (CH3) | sp3 | 159.9 | 18.4 |

| H (on C1) | - | 24.1 | 7.2 |

| H (on C4) | - | 23.8 | 7.5 |

| H (on C5) | - | 24.3 | 7.0 |

| H (on C7) | - | 24.0 | 7.3 |

| H (on C8) | - | 23.9 | 7.4 |

| H (on C9) | - | 28.5 | 2.8 |

| H (on C10) | - | 28.6 | 2.7 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical results from a DFT/GIAO calculation.

Exploration of Quantum Computing Applications in Dimethylisoquinoline Research

Quantum computing is an emerging technology with the potential to revolutionize computational chemistry and drug discovery. researchgate.netquantumzeitgeist.com While still in its early stages, it promises to solve complex quantum mechanical problems that are intractable for even the most powerful classical supercomputers. acs.orgbiorxiv.org For a molecule like this compound, quantum computing could offer unprecedented accuracy in simulations and property predictions. ymerdigital.com

One of the primary applications in chemistry is the calculation of a molecule's electronic structure to determine its ground-state energy and other properties. introtoquantum.org Quantum algorithms such as the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) are being developed for this purpose. acs.orgintrotoquantum.org VQE is a hybrid quantum-classical algorithm well-suited for current noisy intermediate-scale quantum (NISQ) devices. chemrxiv.org It could be used to calculate the precise binding energy of this compound to its biological target, overcoming the approximations inherent in classical methods. chemrxiv.org

Quantum computing could also enhance molecular dynamics simulations. biorxiv.org By performing the quantum mechanical calculations on a quantum computer, it may be possible to create more accurate force fields or perform fully quantum simulations of critical events like bond breaking and forming during enzymatic reactions involving derivatives of this compound. biorxiv.org

Furthermore, the field of Quantum Machine Learning (QML) is rapidly developing. nih.govarxiv.org Algorithms like Quantum Reservoir Computing (QRC) are being explored to predict molecular properties, such as biological activity or toxicity. nih.govarxiv.org These methods may prove to be more robust, especially with the limited datasets often available in pharmaceutical research. researchgate.netnih.gov In the future, QML could be applied to screen vast virtual libraries of isoquinoline derivatives to identify novel candidates with desired properties. youtube.com

The application of these quantum algorithms to the study of this compound represents a future frontier that could significantly accelerate the discovery and design of new therapeutic agents. researchgate.netymerdigital.com

| Quantum Algorithm | Potential Application in this compound Research | Advantage over Classical Methods |

| Variational Quantum Eigensolver (VQE) | Highly accurate calculation of binding energy to a target protein. | Overcomes limitations of classical approximations for electron correlation. chemrxiv.org |

| Quantum Phase Estimation (QPE) | Precise determination of molecular ground and excited state energies. | Potential for exponential speedup in solving the electronic structure problem. nih.gov |

| Quantum Dynamics Simulation | Simulating chemical reactions, such as metabolism of the compound. | More accurate modeling of quantum phenomena in chemical processes. introtoquantum.org |

| Quantum Machine Learning (QML) | Predicting biological activity and ADMET properties of derivatives. | May offer more robust predictions, especially with small datasets. nih.govarxiv.org |

Structure Activity Relationship Sar Studies and Mechanistic Biological Inquiry of 3,6 Dimethylisoquinoline Derivatives

Theoretical Frameworks for Structure-Activity Relationships in Heterocyclic Compounds

The biological activity of a molecule is intrinsically linked to its chemical structure. This principle, the foundation of structure-activity relationship (SAR) studies, is particularly crucial for heterocyclic compounds like isoquinolines. wikipedia.org The arrangement and nature of substituents on the heterocyclic ring system dictate the compound's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn govern its interactions with biological macromolecules.

For isoquinoline (B145761) derivatives, SAR studies often reveal that minor structural modifications can lead to significant changes in biological activity. nih.gov The introduction of methyl groups at the 3 and 6 positions of the isoquinoline nucleus, as in 3,6-dimethylisoquinoline, can impact activity through several mechanisms:

Steric Effects: The methyl groups introduce steric bulk, which can either enhance or hinder the binding of the molecule to its target. A favorable steric fit can lead to increased potency and selectivity.

Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron density of the isoquinoline ring system. This can influence the strength of hydrogen bonds and other non-covalent interactions with the target protein.

Lipophilicity: The addition of methyl groups generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its intracellular target.

The systematic analysis of how these structural features correlate with biological activity allows for the development of predictive SAR models. These models are essential for guiding the synthesis of new derivatives with improved potency and selectivity. nih.gov

Computational Modeling for Ligand-Target Interactions and Specificity

Computational modeling has become an indispensable tool in modern drug discovery, providing insights into ligand-target interactions at the molecular level. For this compound derivatives, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) can predict binding affinities and identify key interactions that contribute to biological activity. nirmauni.ac.innih.govinnovareacademics.in

Molecular docking simulations can be used to predict the binding mode of this compound derivatives within the active site of a target protein. These simulations calculate the binding energy, which is an estimate of the affinity of the ligand for the protein. dergipark.org.tr By analyzing the docked conformation, researchers can identify specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.net For instance, the isoquinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. uj.edu.pl

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nirmauni.ac.in For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to generate predictive models. mdpi.com These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Table 1: Hypothetical Computational Docking Data for this compound Derivatives Against a Kinase Target

| Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (nM) |

| This compound | -7.8 | MET123, PHE327 | 250 |

| 3-methyl-6-ethylisoquinoline | -8.2 | MET123, PHE327, ILE186 | 180 |

| 3-methyl-6-chloro-isoquinoline | -8.5 | MET123, ASP158, PHE327 | 120 |

| 3-methyl-6-methoxy-isoquinoline | -7.5 | MET123, PHE327 | 350 |

This table presents hypothetical data based on general principles of computational modeling for illustrative purposes.

Mechanistic Investigations of Molecular Interactions with Biological Systems

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves studying their interactions with specific enzymes and receptors and identifying their cellular targets.

Enzymatic and Receptor Binding Mechanism Studies

Many isoquinoline derivatives have been shown to interact with a variety of enzymes and receptors. For example, substituted isoquinolines have been identified as inhibitors of kinases, a class of enzymes that play a critical role in cell signaling. acs.org The selectivity of these inhibitors for specific kinases is often determined by the substitution pattern on the isoquinoline ring. acs.org